Superior Intracellular Activity of Brilacidin vs. Ceftriaxone Against Multidrug-Resistant Neisseria gonorrhoeae
In a direct head-to-head comparison against multidrug-resistant N. gonorrhoeae, brilacidin demonstrated superior clearance of intracellular bacteria compared to ceftriaxone, the current drug of choice. This differentiation is critical given the rise of ceftriaxone-resistant strains worldwide [1].
| Evidence Dimension | Intracellular N. gonorrhoeae clearance |
|---|---|
| Target Compound Data | Superior elimination of intracellular N. gonorrhoeae harbored within endocervical cells |
| Comparator Or Baseline | Ceftriaxone: Inferior clearance of intracellular N. gonorrhoeae |
| Quantified Difference | Brilacidin was superior to ceftriaxone in eliminating intracellular N. gonorrhoeae (exact quantitative difference not provided in source; qualitative superiority stated) |
| Conditions | In vitro intracellular infection model using endocervical cells |
Why This Matters
This evidence supports selection of brilacidin for research targeting intracellular bacterial reservoirs, a niche where ceftriaxone, the current standard-of-care, demonstrates limited efficacy, potentially reducing treatment failure and recurrence.
- [1] Alhashimi M, Mayhoub A, Seleem MN. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae. PLoS One. 2025;20(6):e0325722. View Source
